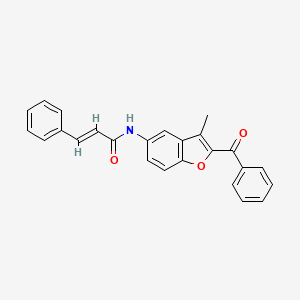

![molecular formula C25H18ClNO4 B6544269 (2E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide CAS No. 929390-67-0](/img/structure/B6544269.png)

(2E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography , NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms, the type of bonding, and the overall 3D structure of the molecule.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and specific rotation. It also includes chemical properties like reactivity, stability, and acidity/basicity .Applications De Recherche Scientifique

Anticancer Properties

(2E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide: exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis .

Anti-Inflammatory Effects

The compound demonstrates anti-inflammatory properties by modulating key inflammatory pathways. It inhibits pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Activity

(2E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide: scavenges free radicals and protects cells from oxidative stress. Its antioxidant potential could be harnessed for preventing age-related diseases and promoting overall health .

Neuroprotective Applications

Studies suggest that this compound may have neuroprotective effects. It enhances neuronal survival, reduces oxidative damage, and modulates neurotransmitter systems. Researchers are exploring its potential in treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

Antimicrobial Properties

The compound exhibits antimicrobial activity against bacteria, fungi, and parasites. It could be useful in developing novel antibiotics or antifungal agents .

Mécanisme D'action

Target of Action

It is known that similar compounds have been found to target lymphoma cells .

Mode of Action

The compound interacts with its targets by inhibiting cell proliferation and inducing cell apoptosis . This is achieved through the induction of G2/M cell cycle arrest .

Biochemical Pathways

The compound affects the PI3K/Akt and NF-κB signaling pathways . These pathways play crucial roles in cell survival and proliferation, and their disruption can lead to cell cycle arrest and apoptosis .

Result of Action

The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis in lymphoma cell lines . This is achieved through the induction of G2/M cell cycle arrest .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClNO4/c1-30-20-9-5-8-19-22(27-21(28)15-10-16-6-3-2-4-7-16)25(31-24(19)20)23(29)17-11-13-18(26)14-12-17/h2-15H,1H3,(H,27,28)/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZLFOKWCNUDQE-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1OC(=C2NC(=O)/C=C/C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-[2-(4-Chlorobenzoyl)-7-methoxy-1-benzofuran-3-YL]-3-phenylprop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methoxybenzamide](/img/structure/B6544188.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide](/img/structure/B6544192.png)

![3,5-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B6544198.png)

![3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B6544205.png)

![3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B6544217.png)

![4-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B6544224.png)

![4-tert-butyl-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B6544229.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide](/img/structure/B6544235.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide](/img/structure/B6544251.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide](/img/structure/B6544259.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B6544262.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B6544268.png)

![4-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B6544282.png)